molecular formula C5H9N3O B13558235 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol

4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol

Cat. No.: B13558235
M. Wt: 127.14 g/mol
InChI Key: VCXBVCRXWKGXMG-UHFFFAOYSA-N
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Description

4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol is an organic compound with a unique structure that includes an aminomethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-pyrazol-5-ol with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzyme active sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a pyrazole ring.

    4-aminocoumarin: Contains an aminomethyl group attached to a coumarin ring.

    4-amino-2-methylpyrimidine: Features an aminomethyl group on a pyrimidine ring.

Uniqueness

4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

4-(aminomethyl)-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C5H9N3O/c1-8-5(9)4(2-6)3-7-8/h3,7H,2,6H2,1H3

InChI Key

VCXBVCRXWKGXMG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN1)CN

Origin of Product

United States

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